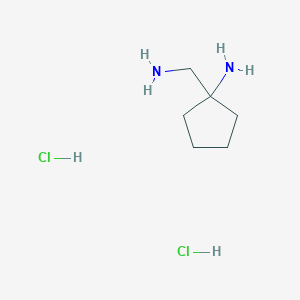

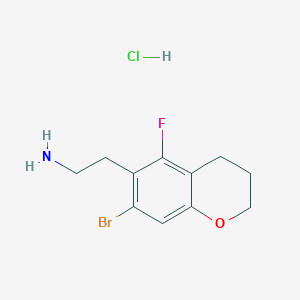

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide . It’s often used in laboratory settings .

Synthesis Analysis

APMA can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . Another synthesis method involves taking propane diamine and methacryloyl chloride as reactants, taking ethyl acetate as a reaction medium, reacting in the presence of Boc, and then removing Boc .

Chemical Reactions Analysis

APMA has been used in the synthesis of cationic microgels via surfactant-free, radical precipitation copolymerization with N-isopropylmethacrylamide . The effect of NaCl concentration and initiator type on the microgel size and yield has been investigated .

Applications De Recherche Scientifique

Antimicrobial Applications

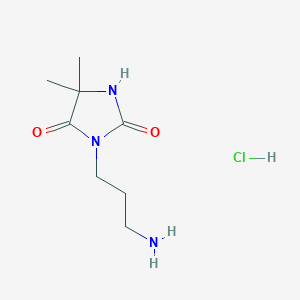

Research has demonstrated the potential of derivatives of 5,5-dimethylimidazolidine-2,4-dione in antimicrobial applications. For example, the novel synthesis route for 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers and the study of its antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli highlight its potential in creating filters for disinfecting drinking water in emergencies (Maddah, 2016).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical entities with varied biological activities. For instance, the synthesis and hypoglycemic activity evaluation of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones showcases the role of these compounds in stimulating insulin release, indicating potential applications in diabetes treatment (Kashif et al., 2008). Additionally, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, demonstrates the versatility of this chemical backbone in creating diverse pharmacologically relevant structures (Klásek et al., 2010).

Potential Anti-tubercular Applications

The chemical has been investigated for its role as a base compound in the synthesis of β-amino alcohols as inhibitors of mycobacterial N-acetyltransferase enzymes, a potential target for anti-tubercular therapies. This research underscores the compound's application in addressing global health challenges like tuberculosis (Fullam et al., 2011).

Polymer and Material Science

In the realm of polymer and material science, derivatives of 5,5-dimethylimidazolidine-2,4-dione have been synthesized and analyzed for their thermal properties, contributing to the development of novel polymers with enhanced thermal stability. This research indicates the compound's utility in designing materials with specific thermal resistance properties (Kaczmarek et al., 2012).

Mécanisme D'action

While the mechanism of action for “3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride” is not available, related compounds like octa(3-aminopropyl)silsesquioxane hydrochloride (POSS-NH2·HCl) have been shown to interact non-covalently with doxorubicin hydrochloride (DOX·HCl), forming active complexes via ionic interactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-8(2)6(12)11(5-3-4-9)7(13)10-8;/h3-5,9H2,1-2H3,(H,10,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXMPGKVZHNIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798234.png)

![7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2798240.png)

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)